2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile
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Overview
Description
2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile is a complex organic compound that features a benzothiazole ring, a hydroxy group, an iodo-substituted phenyl ring, and an acrylonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Hydroxy Group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Iodination of the Phenyl Ring: The phenyl ring can be iodinated using iodine or other iodinating agents under specific conditions.
Formation of the Acrylonitrile Moiety: This can be achieved through a Knoevenagel condensation reaction involving a nitrile compound and an aldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole rings are often used as catalysts in organic reactions.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the benzothiazole ring.
Enzyme Inhibitors: Potential inhibitors of various enzymes, making them useful in drug development.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazol-2-yl-3-hydroxy-3-phenyl-acrylonitrile: Lacks the iodo group but has similar structural features.
2-Benzothiazol-2-yl-3-hydroxy-3-(4-bromo-phenyl)-acrylonitrile: Similar structure with a bromo group instead of an iodo group.
Uniqueness
The presence of the iodo group in 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile can significantly influence its reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C16H9IN2OS |
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Molecular Weight |
404.2g/mol |
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9IN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12- |
InChI Key |
FFLHLUXCZJEORH-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)I)\O)/C#N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)I)O)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)I)O)C#N |
Origin of Product |
United States |
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